molecular formula C7H9BrN2O2 B11789668 Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B11789668
M. Wt: 233.06 g/mol
InChI Key: WUNNMSBENQITPC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring and an ethyl ester group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out in the presence of a solvent such as ethanol and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides.

Scientific Research Applications

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific substituents and functional groups. The presence of different substituents can significantly impact their chemical properties and biological activities, making each compound unique in its own right.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

ethyl 2-(5-bromopyrazol-1-yl)acetate

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5H2,1H3

InChI Key

WUNNMSBENQITPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)Br

Origin of Product

United States

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